2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole
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Overview
Description
2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring substituted with a 2-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with a suitable piperazine derivative. One common method includes the reaction of 2-aminothiophenol with 1-(2-methylbenzyl)piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error and exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Methylbenzyl)piperazine-1-yl)ethanamine
- 4-(2-Methylbenzyl)piperazine
- 2-(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-(4-(2-Methylbenzyl)piperazino)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-15-6-2-3-7-16(15)14-21-10-12-22(13-11-21)19-20-17-8-4-5-9-18(17)23-19/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFMIQPQTVSISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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